tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate

Organic Synthesis Building Blocks Steric Hindrance

Sourcing Boc-amino ketones with the correct substitution pattern is critical for reproducible stereoselective synthesis. This compound's rare geminal disubstitution at C2 provides a unique steric shield that generic linear-chain analogs cannot replicate. • Enables diastereoselective construction of β-amino alcohols with quaternary carbon centers. • Serves as reference standard for chiral HPLC/SFC method development. • Ideal probe for calibrating steric parameters in organocatalytic enantioselective reactions. Reliable supply with batch-to-batch consistency for demanding medicinal chemistry and process development workflows.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B13255429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C)(C=O)C1=CC=CC=C1
InChIInChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-10-15(4,11-17)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)
InChIKeyOXJWRDGHVBHHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geminal Disubstituted Boc-Amino Ketone – Identity and Class


tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate (CAS 1782289-81-9) is a tert-butoxycarbonyl (Boc)-protected amino ketone building block with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It belongs to the class of N-Boc-β-amino carbonyl compounds and features a rare geminal disubstitution pattern at the C2 position of the propyl chain, where both a methyl and a phenyl group reside on a quaternary carbon adjacent to the ketone. This structural motif distinguishes it from more common mono-substituted or linear-chain analogs and imposes unique steric and electronic constraints that are relevant in synthetic route design for complex molecules.

Sterically hindered ketone chemistry
Quaternary C2 center for congested scaffolds
Diastereoselective route design support

Why Common Boc-Amino Ketones Cannot Substitute


In-class Boc-amino ketones such as tert-butyl (3-oxo-1-phenylpropyl)carbamate (CAS 212560-65-1) or tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate (CAS 103127-53-3) possess a secondary or primary carbon at the α-position to the carbonyl, which results in markedly different steric bulk, conformational flexibility, and reactivity in downstream transformations such as enolate alkylation, reductive amination, or Boc deprotection . The quaternary C2 center in tert-butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate introduces a steric shield that can suppress undesired side reactions and alter diastereoselectivity in chiral syntheses. Generic substitution therefore risks lower yields, altered selectivity, or complete synthetic failure, making compound-specific selection critical for reproducible results.

Linear-chain Boc-amino ketones
Lack quaternary C2 center; may shift diastereoselectivity and reduce steric protection in enolate alkylation or reductive amination.
tert-Butyl ester analog
Different lipophilicity profile; may alter phase-transfer behavior and aqueous workup compatibility compared to the carbamate.

Product-Specific Quantitative Differentiation


Steric Bulk from Geminal Disubstitution

The target compound contains a quaternary C2 carbon bearing methyl and phenyl groups, a feature absent in the closest mono-substituted analogs. This structural difference is confirmed by 2D-NMR and X-ray crystallography of the (1S,2S) enantiomer synthesized via asymmetric Mannich reaction [1]. The quaternary center creates a steric environment quantified by a calculated Charton steric parameter (ν) approximately 1.5× larger than that of a secondary carbon analog, though direct comparative kinetic data in a common transformation are not available in the open literature.

Steric bulk
Class-level
Quaternary C2 (ν ~1.0) vs Secondary C2 (ν ~0.48)
Supports steric differentiation in synthesis planning
Estimated from Charton parameters; no direct kinetic assay
Organic Synthesis Building Blocks Steric Hindrance

Stereochemical Integrity vs. Racemic Benchmarks

The (1S,2S) enantiomer of the analog tert-butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate is obtained via proline-catalyzed asymmetric Mannich reaction with an enantiomeric excess (ee) of 94% as reported in Organic Syntheses [1]. The racemic or stereochemically undefined tert-butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate (target compound) would have an ee of 0% or be a mixture of diastereomers. In contrast, a non-chiral analog like tert-butyl (3-oxo-1-phenylpropyl)carbamate lacks stereochemical complexity altogether.

Enantiomeric excess
Cross-study comparable
Racemate (0% ee) vs (1S,2S) 94% ee
Context for enantiopure procurement; racemic standard use
Reported ee from asymmetric Mannich reaction (Org. Synth.)
Asymmetric Synthesis Chiral Building Blocks Enantiomeric Excess

Lipophilicity vs. Ester Analog

In silico prediction using ACD/Labs Percepta indicates that the target carbamate has a logP of approximately 2.9, while the corresponding tert-butyl ester analog (CAS 59069-95-3) has a logP of approximately 3.4 . The 0.5 log unit difference suggests the carbamate is more hydrophilic, which can influence extraction, chromatography, and formulation behavior. Direct experimental logP data are not available in the peer-reviewed literature for either compound.

Lipophilicity
Supporting evidence
Carbamate logP 2.9 vs Ester logP 3.4
Informs phase-transfer and chromatography behavior
Predicted logP (ACD/Labs); no experimental shake-flask data
Physicochemical Properties LogP Solubility

Optimal Procurement Scenarios


Sterically Hindered β-Amino Alcohols and β-Lactams

The geminal disubstitution at C2 provides a rigid, hindered amine nucleophile after Boc deprotection, enabling stereoselective additions to aldehydes or ketones to form β-amino alcohols with a quaternary carbon center. This is valuable in medicinal chemistry for constructing sp3-rich scaffolds with defined three-dimensional shape, where linear-chain analogs would give undesired diastereoselectivity [1].

Chiral Resolution and Reference Standards

The racemic or diastereomeric mixture represented by the target compound serves as a reference standard for developing chiral HPLC or SFC methods aimed at separating the (1S,2S) and (1R,2R) enantiomers. Its procurement is necessary for quality control laboratories validating enantiomeric purity assays for the corresponding enantiopure building blocks [1].

Steric Effects in Organocatalysis

The quaternary C2 center makes the substrate an ideal probe for investigating the influence of steric bulk on proline-catalyzed Mannich or aldol reactions. By comparing reaction rates and selectivities with those of less hindered analogs, researchers can calibrate steric parameters and validate computational models of enantioselectivity [1].

Application
Selection Property
Validation Focus
Sterically hindered β-amino alcohol synthesis
Quaternary C2 steric bulk
Diastereoselectivity in amine additions
Chiral HPLC/SFC method development
Racemic mixture identity
Enantiomeric separation validation
Organocatalytic steric probe studies
Defined steric environment
Steric parameter calibration in catalysis
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